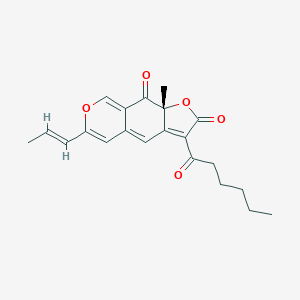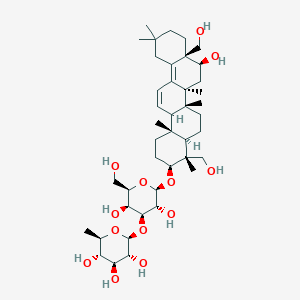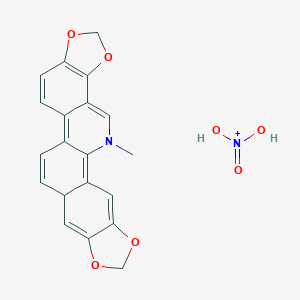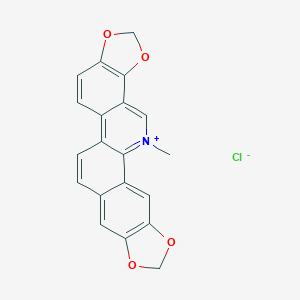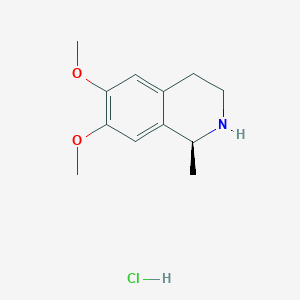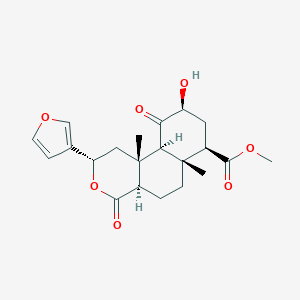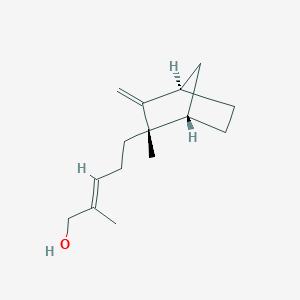
Senecionine-N-oxid
Übersicht
Beschreibung
Senecionine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds found in various flowering plants, particularly in the Asteraceae family. These compounds are known for their toxic properties, which can cause liver damage and carcinogenicity when metabolized into their parent pyrrolizidine alkaloids . Senecionine N-oxide is primarily produced by plants in the Senecio genus and serves as a defense mechanism against herbivores .
Wissenschaftliche Forschungsanwendungen
Senecionine N-oxide has several applications in scientific research:
Toxicology Studies: Used to study the toxic effects of pyrrolizidine alkaloids and their N-oxides on liver function and carcinogenicity.
Pharmacokinetics: Employed in physiologically based kinetic modeling to understand the metabolism and distribution of pyrrolizidine alkaloids in organisms.
Plant Biology: Investigated for its role in plant defense mechanisms and its biosynthesis in plants.
Medicinal Chemistry: Explored for potential therapeutic applications, although its toxicity limits its use.
Wirkmechanismus
Senecionine N-oxide is initially reduced to the corresponding tertiary amine alkaloid (senecionine) and then undergoes N-glucuronidation via human UGT1A4 . The enzyme responsible for this has been called senecionine N -oxygenase (SNO), as senecionine and related PAs are the most preferred substrates .
Safety and Hazards
Senecionine N-oxide is toxic if swallowed . It may cause damage to organs through prolonged or repeated exposure . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The results of a study show how the relative potency (REP) value for senecionine N-oxide depends on dose and endpoint used, and that physiologically based kinetic (PBK) modeling provides a way to characterize REP values for PA-N-oxides at realistic low dietary exposure levels, thus reducing the need for animal experiments .
Biochemische Analyse
Biochemical Properties
Senecionine N-oxide plays a crucial role in biochemical reactions, particularly in the detoxification pathways of plants and insects. It is synthesized from senecionine through the action of the enzyme senecionine N-oxygenase, which catalyzes the oxidation of senecionine to senecionine N-oxide using NADPH and oxygen . This enzyme belongs to the oxidoreductase family and is essential for converting toxic pyrrolizidine alkaloids into their non-toxic N-oxide forms. Senecionine N-oxide interacts with various biomolecules, including proteins and enzymes, to facilitate its transport and storage within cells .
Cellular Effects
Senecionine N-oxide exhibits strong cytotoxic effects on cultured liver cells . It influences cell function by forming protein and DNA adducts upon bioactivation, leading to liver toxicity and carcinogenicity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by generating reactive intermediates that disrupt normal cellular processes . These effects highlight the potential risks associated with exposure to senecionine N-oxide.
Molecular Mechanism
At the molecular level, senecionine N-oxide exerts its effects through the formation of pyrrole intermediates upon reduction to its parent compound, senecionine . These intermediates generate protein and DNA adducts, leading to cellular damage and toxicity . The enzyme senecionine N-oxygenase plays a critical role in this process by converting senecionine to its N-oxide form, thereby reducing its toxicity . Additionally, senecionine N-oxide can inhibit or activate various enzymes involved in detoxification pathways, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of senecionine N-oxide change over time due to its stability and degradation properties. Long-term pulse-chase experiments have shown that senecionine N-oxide is a stable compound that can be translocated into newly grown tissues . Its metabolic activity is limited, with only slow and progressive transformation into other products . These findings suggest that senecionine N-oxide can have long-term effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of senecionine N-oxide vary with different dosages in animal models. High doses of senecionine N-oxide result in increased formation of pyrrole-protein adducts, leading to greater toxicity . At lower doses, the relative potency of senecionine N-oxide is similar to that of its parent compound, senecionine . These dosage-dependent effects highlight the importance of understanding the threshold and toxic effects of senecionine N-oxide in animal studies.
Metabolic Pathways
Senecionine N-oxide is involved in various metabolic pathways, including its biosynthesis from senecionine and its subsequent detoxification . The enzyme senecionine N-oxygenase catalyzes the conversion of senecionine to senecionine N-oxide, which is then transported and stored within cells . This metabolic pathway is crucial for reducing the toxicity of pyrrolizidine alkaloids and facilitating their safe storage and transport within the organism .
Transport and Distribution
Senecionine N-oxide is transported and distributed within cells and tissues through carrier-mediated transport mechanisms . It is efficiently taken up by cells and protoplasts, with a preference for vacuolar storage . The compound’s N-oxide form is well-suited for cellular transport and storage due to its charged polar nature, which allows it to be retained within vacuoles . This transport and distribution mechanism ensures the safe handling of senecionine N-oxide within the organism.
Subcellular Localization
Senecionine N-oxide is localized within specific subcellular compartments, particularly vacuoles, where it is stored and detoxified . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for maintaining cellular homeostasis and preventing the toxic effects of senecionine N-oxide on other cellular components .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Senecionine N-oxide can be synthesized through the oxidation of senecionine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide .
Industrial Production Methods: In an industrial setting, the production of senecionine N-oxide involves the extraction of senecionine from plant sources, followed by its chemical oxidation. The extraction process may include solvent extraction and purification steps to isolate senecionine, which is then subjected to oxidation to produce senecionine N-oxide .
Analyse Chemischer Reaktionen
Types of Reactions: Senecionine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of senecionine to senecionine N-oxide using oxidizing agents.
Reduction: Reduction of senecionine N-oxide back to senecionine under reducing conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms, although these are less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Oxidation: Senecionine N-oxide.
Reduction: Senecionine.
Vergleich Mit ähnlichen Verbindungen
Senecionine: The parent compound of senecionine N-oxide, also a pyrrolizidine alkaloid.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid N-oxide with similar toxic properties.
Retrorsine N-oxide: A structurally related compound with comparable biological effects.
Uniqueness: Senecionine N-oxide is unique in its specific biosynthesis and role in plant defense. Its selective oxidation from senecionine and its distinct toxicological profile make it a compound of interest in both plant biology and toxicology research .
Eigenschaften
IUPAC Name |
(1R,4Z,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4-/t11-,14-,15-,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-GPUZEBNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016615 | |
| Record name | Senecionine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13268-67-2 | |
| Record name | Senecionine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13268-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senecionine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013268672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senecionine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Senecionine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13268-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which enzyme is primarily responsible for the detoxification of senecionine in insects that sequester PAs for their own defense?
A: Insects that sequester PAs, like the arctiid moth Tyria jacobaeae, utilize a specific enzyme called senecionine N-oxygenase (SNO) for detoxification []. This enzyme, found in the insect's hemolymph, converts absorbed senecionine back to its non-toxic N-oxide form, allowing the insect to store and utilize the PA for defense without experiencing its toxic effects.
Q2: How do different animal species compare in their ability to metabolize senecionine?
A: Research indicates significant species differences in the metabolism of senecionine, which might explain the varying susceptibility to PA toxicity. For instance, sheep generally show resistance to senecionine, exhibiting a lower rate of converting senecionine to the toxic metabolite dihydropyrrolizine alkaloid (DHP) while having a relatively high rate of senecionine N-oxide formation. This suggests a more efficient detoxification pathway in sheep compared to species more susceptible to senecionine poisoning [].
Q3: How does glutathione (GSH) contribute to the detoxification of senecionine?
A: Glutathione (GSH) plays a crucial role in detoxifying the harmful pyrrolic metabolites produced during senecionine metabolism. Studies using liver microsomes from sheep and hamsters have shown that adding GSH to these in vitro systems significantly reduces DHP formation []. This suggests that GSH conjugation is a crucial mechanism for mitigating the toxic effects of senecionine.
Q4: What role do cytochrome P450 enzymes play in senecionine metabolism?
A: Cytochrome P450 enzymes are heavily involved in both the bioactivation and detoxification of senecionine. Studies have identified CYP3A as a key player in converting senecionine to DHP in both sheep and hamsters []. This enzyme also participates in senecionine N-oxide formation, showcasing its dual role in both toxic and non-toxic metabolic pathways.
Q5: Does the presence of senecionine N-oxide in food or herbal products pose a risk to human health?
A: While senecionine N-oxide itself is less toxic, its presence in food or herbal products is a concern due to its potential conversion to senecionine within the body. This risk highlights the need for accurate analytical methods to detect and quantify not only senecionine but also its N-oxide form in such products to ensure consumer safety [].
Q6: Are there any analytical challenges in accurately assessing the pyrrolizidine alkaloid content, especially regarding N-oxides?
A: Yes, accurately assessing pyrrolizidine alkaloid content, especially for N-oxides, presents analytical challenges. Some commonly employed methods might not effectively detect or quantify these compounds. For instance, a study comparing different analytical techniques revealed that a simple solvent partitioning method failed to detect senecionine N-oxide, highlighting the need for more sensitive and specific methods like LCMS for reliable detection and quantification of both PAs and their N-oxides in samples [].
Q7: Can you provide an example of how senecionine N-oxide content has been investigated in a specific plant?
A: In a study focusing on Senecio vulgaris populations from both their native European range and their invasive range in China, researchers used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze the pyrrolizidine alkaloid profiles in these plants. The study revealed that senecionine N-oxide was one of the dominant PAs found in the roots of both native and invasive populations []. This finding highlights the importance of considering both qualitative and quantitative variations in PAs when studying plant species, especially in the context of invasion biology and potential ecological impacts.
Q8: Beyond the liver, are there other organs or systems affected by senecionine or its N-oxide?
A: While the liver is the primary target organ for PA toxicity, research suggests potential effects on other systems. For example, a study using chick embryos showed that senecionine, but not senecionine N-oxide, exhibited embryotoxic effects []. These findings indicate that senecionine might interfere with embryonic development, suggesting potential risks beyond direct liver toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




